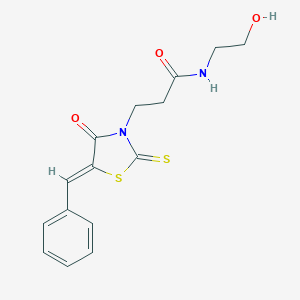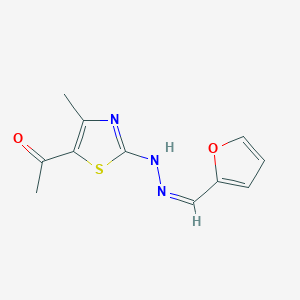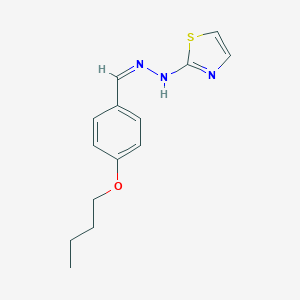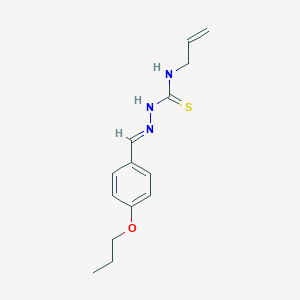
3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide, also known as BZP, is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. BZP is a synthetic compound that has been synthesized through a variety of methods.
科学的研究の応用
3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide has been extensively studied for its potential therapeutic applications, including its anticancer, anti-inflammatory, and antioxidant properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been suggested as a potential chemotherapeutic agent. This compound has also been shown to have anti-inflammatory properties, which may make it a potential treatment for inflammatory diseases. Additionally, this compound has been shown to have antioxidant properties, which may make it a potential treatment for oxidative stress-related diseases.
作用機序
The mechanism of action of 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in cancer cell invasion and metastasis. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is important for tumor growth. Additionally, this compound has been shown to reduce inflammation and oxidative stress.
実験室実験の利点と制限
3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide has several advantages for lab experiments, including its synthetic accessibility, purity, and stability. However, this compound also has limitations, including its potential toxicity and lack of specificity for certain enzymes.
将来の方向性
There are several future directions for 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide research. One direction is to further investigate the mechanisms of action of this compound, including its effects on other enzymes involved in cancer cell growth and inflammation. Another direction is to explore the potential of this compound as a chemotherapeutic agent in vivo. Additionally, future research could investigate the potential of this compound as a treatment for other diseases, such as neurodegenerative diseases and cardiovascular diseases.
合成法
3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide has been synthesized through a variety of methods, including the reaction of 2-aminothiophenol with benzaldehyde and ethyl acetoacetate, followed by the reaction with ethylene glycol. Another method involves the reaction of 2-aminothiophenol with benzaldehyde and malonic acid, followed by the reaction with ethylene glycol. The synthesis of this compound is a multi-step process that requires careful monitoring and purification to ensure the purity of the compound.
特性
分子式 |
C15H16N2O3S2 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide |
InChI |
InChI=1S/C15H16N2O3S2/c18-9-7-16-13(19)6-8-17-14(20)12(22-15(17)21)10-11-4-2-1-3-5-11/h1-5,10,18H,6-9H2,(H,16,19)/b12-10- |
InChIキー |
KASLOOWPEAMXLK-BENRWUELSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCO |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCO |
正規SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(4-fluorophenyl)-N-[(Z)-(2-fluorophenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B255214.png)
![3-[(Z)-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B255215.png)
![3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide](/img/structure/B255216.png)

![N-[4-(benzyloxy)phenyl]-2-cyano-3-phenylacrylamide](/img/structure/B255219.png)



![2-cyano-N-[4-(diethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B255228.png)

![N-[3-(4-morpholinyl)propyl]-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B255232.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)-N-(2-hydroxyethyl)acetamide](/img/structure/B255233.png)
![2-{[2-cyano-3-(4-methoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B255234.png)